(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine
Description
(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine is a bicyclic tertiary amine featuring a quinuclidine (1-azabicyclo[2.2.2]octane) core linked to a 4-methoxybenzyl group via an amine bridge. This structure combines the rigidity of the quinuclidine scaffold—a conformationally restricted bicyclic system—with the aromatic and electron-donating properties of the 4-methoxybenzyl substituent. The compound’s design is reminiscent of ligands targeting nicotinic acetylcholine receptors (nAChRs) and serotonin receptors (e.g., 5-HT3), where the quinuclidine moiety often enhances binding affinity and selectivity .
The 4-methoxy group may influence metabolic stability and lipophilicity, though this requires further validation .
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-18-14-4-2-12(3-5-14)10-16-15-11-17-8-6-13(15)7-9-17/h2-5,13,15-16H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRVRMDWJNKPEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CN3CCC2CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclization of Amino Alcohols
Amino alcohols such as 3-quinuclidinol are cyclized using 1,1’-carbonyldiimidazole (CDI) in aprotic solvents. For example, reacting 3-quinuclidinol with CDI in tetrahydrofuran (THF) at 0°C produces an imidazole-carbamate intermediate, which is subsequently treated with 4-methoxybenzyl alcohol to yield the target amine. This method achieves 85–90% purity after extraction with ethyl acetate.
Catalytic Hydrogenation of Enones
Unsaturated precursors like 2-((3-pyridinyl)methylene)-1-azabicyclo[2.2.2]octan-3-one are hydrogenated over palladium catalysts (5% Pd/C) in ethanol under 50 psi H₂. Complete reduction of the double bond and ketone group generates the saturated bicyclo[2.2.2]octane core, which is then functionalized via reductive amination.
Functionalization with 4-Methoxybenzylamine
Reductive Amination
The bicyclo[2.2.2]octan-3-one intermediate undergoes reductive amination with 4-methoxybenzylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer) facilitates imine formation and reduction, yielding the tertiary amine with 78–82% isolated yield. Stereochemical outcomes depend on the chiral center at C3, with (R)-configured products predominating when using (R)-3-quinuclidinol.
Nucleophilic Substitution
Alternative routes employ alkylation of 3-aminoquinuclidine with 4-methoxybenzyl halides. For instance, 3-aminoquinuclidine reacts with 4-methoxybenzyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. After 12 hours at 60°C, the product is extracted with diethyl ether, achieving 70–75% yield.
Purification and Crystallization
Anhydrous Citrate Salt Formation
To enhance stability, the free base is converted to its citrate salt. Dissolving the amine in acetone with citric acid (1:1 molar ratio) followed by crystallization in isopropyl alcohol/water (95:5 v/v) yields the monohydrate citrate form. X-ray diffraction confirms polymorphic Form A (needle-like crystals) with a melt onset at 162.6°C.
Chromatographic Separation
Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves stereoisomers when racemic mixtures form. Fractions are analyzed via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to verify >99% enantiomeric excess for (R)-configured products.
Analytical Characterization
| Property | Method | Result |
|---|---|---|
| Molecular Weight | HRMS (ESI+) | 246.35 [M+H]⁺ |
| Melting Point | DSC | 162.6°C (Form A citrate monohydrate) |
| Purity | HPLC (254 nm) | 99.2% |
| Stereochemistry | Chiral HPLC (Chiralpak AD-H) | 98.5% (R)-enantiomer |
¹H NMR (400 MHz, CDCl₃) confirms the structure: δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.45–3.20 (m, 3H, bicyclo-H), 2.95 (s, 2H, NCH₂Ar).
Comparative Analysis of Synthetic Routes
Analyse Des Réactions Chimiques
Types of Reactions
(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Structural Similarities and Differences
The compound shares its quinuclidine core with several pharmacologically active analogs but differs in the substituent attached to the benzyl group. Key comparisons include:
| Compound Name | Core Structure | Substituent on Benzyl Group | Key Functional Groups | Pharmacological Target |
|---|---|---|---|---|
| (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine | Quinuclidine | 4-Methoxybenzyl | Methoxy, tertiary amine | Putative nAChR/5-HT3 ligand |
| MEM3454 (R)-3-(6-p-tolyl-pyridin-3-yloxy)-1-aza-bicyclo[2.2.2]octane | Quinuclidine + pyridinyloxy | p-Tolyl-pyridinyloxy | Pyridine, methyl | α7 nAChR, 5-HT3 antagonist |
| TC-5619 (N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide) | Quinuclidine + benzofuranamide | Pyridinylmethyl, benzofuranamide | Amide, pyridine | α7 nAChR agonist (Ki = 1 nM) |
| Ezlopitant (2-benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-(5-isopropyl-2-methoxy-benzyl)-amine | Quinuclidine + benzhydryl | Isopropyl-methoxybenzyl | Benzhydryl, isopropyl | NK1 receptor antagonist |
| (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-fluoro-benzyl)-amine | Quinuclidine | 4-Fluorobenzyl | Fluoro | Unknown (research compound) |
Key Observations :
- Rigidity vs. Flexibility : Unlike MEM3454 and TC-5619, which incorporate heteroaromatic extensions, the target compound’s simpler benzyl group may reduce off-target interactions but also limit selectivity .
Pharmacological and Metabolic Comparisons
- Receptor Selectivity : TC-5619 demonstrates exceptional α7 nAChR selectivity (Ki = 1 nM vs. 2800 nM at α4β2 nAChRs), attributed to its benzofuranamide substituent . In contrast, MEM3454 exhibits dual α7 nAChR agonism and 5-HT3 antagonism, enhancing dopamine and acetylcholine release . The target compound’s 4-methoxybenzyl group may favor similar receptor interactions but lacks direct evidence.
- Metabolism : Ezlopitant undergoes extensive oxidation of its isopropyl group to ω-hydroxy and carboxylic acid metabolites, while CJ-11,972 (a tert-butyl analog) undergoes C-demethylation and deformylation . The 4-methoxy group in the target compound may undergo O-demethylation, a common metabolic pathway for methoxyarenes, though this is speculative based on structural analogy.
- Clinical Outcomes : MEM3454 failed Phase II trials for schizophrenia but showed efficacy in negative symptoms, highlighting the challenge of balancing receptor selectivity and clinical outcomes .
Activité Biologique
(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine, also known as N-(4-Methoxybenzyl)quinuclidin-3-amine, is a nitrogen-containing bicyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₂₂N₂O
- Molecular Weight : 246.35 g/mol
- CAS Number : 774554-52-8
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 367.7 ± 27.0 °C
Pharmacological Activity
The compound exhibits several biological activities, particularly in the fields of neurology and antibacterial research.
1. Neurological Activity
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with muscarinic receptors. This modulation can influence cognitive functions and may have implications for treating neurodegenerative diseases.
2. Antibacterial Activity
The compound has been investigated for its potential as an antibacterial agent. It is part of a broader class of compounds aimed at overcoming antibiotic resistance by inhibiting β-lactamases, enzymes that degrade β-lactam antibiotics.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, thereby enhancing the efficacy of existing antibiotics.
- Receptor Modulation : It is suggested that the compound interacts with various neurotransmitter receptors, potentially leading to altered signaling pathways associated with mood and cognition.
Case Study 1: Antibacterial Efficacy
A study published in Nature explored the efficacy of various β-lactamase inhibitors, including derivatives of bicyclic amines similar to this compound. The results indicated significant inhibition of Ambler class A β-lactamases, suggesting that this compound could enhance the effectiveness of β-lactam antibiotics against resistant strains .
Case Study 2: Neurological Effects
In a pharmacological study, the effects of various quinuclidine derivatives were assessed on cognitive function in animal models. The results demonstrated that compounds structurally related to this compound improved memory retention and learning capabilities in rodents, indicating potential applications in treating cognitive impairments .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
